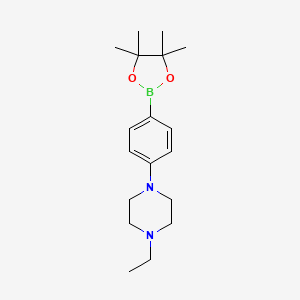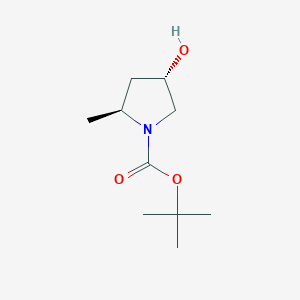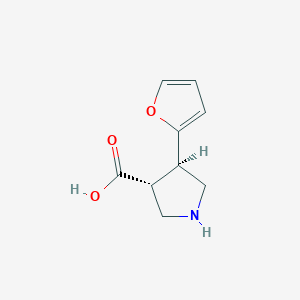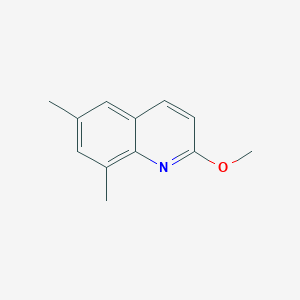
2-Chloro-3-hexylthiophene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Chloro-3-hexylthiophene involves several steps. One common method is the nickel-catalyzed Kumada catalyst-transfer polycondensation . In this process, n-butyllithium is slowly added to the solution of 2,5-dibromo-3-hexylthiophene in THF and stirred at −78 °C for 2 hours . Afterward, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxoborolane is added into the reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hexylthiophene consists of a thiophene ring with a chlorine atom attached at the 2-position and a hexyl group attached at the 3-position . The average mass of the molecule is 202.744 Da .Chemical Reactions Analysis
2-Chloro-3-hexylthiophene can undergo various chemical reactions. For instance, it can participate in nickel- and palladium-catalyzed protocols such as Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, Suzuki–Miyaura, and Migita–Kosugi–Stille couplings .Physical And Chemical Properties Analysis
2-Chloro-3-hexylthiophene is a liquid at 20°C . It has a specific gravity of 1.06 at 20/20°C . The refractive index of the compound is 1.51 . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .Wissenschaftliche Forschungsanwendungen
Electronic and Photonic Devices
Chloroform, a solvent for poly(3-hexylthiophene) (P3HT) used in field-effect transistors, has limitations due to its low boiling point. Research has shown that using solvents with higher boiling points, like 1,2,4-trichlorobenzene, can significantly improve the field-effect mobilities of P3HT films, which is crucial for electronic devices (Chang et al., 2004).
Controlled Polymerization
The controlled chain-growth polymerization of regioregular P3HT using catalysts like cis-chloro(phenyl)(dppp)nickel(II) has been developed. This process allows for the creation of P3HT with controlled molecular weights and narrow molecular weight distributions, a key aspect in creating high-performance polymers for electronic and photonic applications (Bronstein & Luscombe, 2009).
Photovoltaic and Solar Cell Applications
Studies have explored the degradation mechanism of P3HT under UV-visible light and thermal aging, crucial for understanding and improving the stability and efficiency of organic solar cells (Manceau et al., 2009). Additionally, the synthesis of donor-acceptor diblock copolymers involving P3HT has shown promise for use in organic photovoltaic applications due to their self-assembling and fluorescence quenching properties (Ono et al., 2014).
Photocatalysis
P3HT-modified TiO2 has demonstrated enhanced photocatalytic activity under visible light, indicating potential for environmental and energy applications (Wang et al., 2009).
Organic Electronics
The ability to tune the optical properties of polythiophenes like P3HT through postfunctionalization suggests potential applications in the field of organic electronics, particularly in enhancing solid-state emission (Li et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
The future directions of 2-Chloro-3-hexylthiophene research are likely to focus on its applications in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Eigenschaften
IUPAC Name |
2-chloro-3-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWSVVYUCAKNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719954 | |
| Record name | 2-Chloro-3-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hexylthiophene | |
CAS RN |
817181-75-2 | |
| Record name | 2-Chloro-3-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using nickel catalysts like Ni(cod)(dq) in the polymerization of 2-chloro-3-hexylthiophene?
A1: Traditional nickel catalysts often lead to a significant amount of homocoupling byproduct during the polymerization of 2-chloro-3-hexylthiophene, resulting in regioregularity defects in the final poly(3-hexylthiophene) (P3HT) product. Research has shown that using Ni(cod)(dq) (where COD is 1,5-cycloctadiene and DQ is duroquinone) as a catalyst precursor, along with N-heterocyclic carbene IPr, significantly reduces homocoupling during polymerization. [] This leads to P3HT with improved regioregularity, a crucial factor for optimizing the performance of the polymer in organic electronic applications. []
Q2: Can direct arylation be used as an alternative to traditional cross-coupling reactions for synthesizing P3HT?
A2: Yes, direct arylation has emerged as a promising alternative to traditional cross-coupling reactions like Suzuki polycondensation for P3HT synthesis. [] Researchers successfully utilized direct arylation of 2-chloro-3-hexylthiophene with 4,7-dibromo-2,1,3-benzothiadiazole to produce the monomer 4,7-bis(5-chloro-4-hexyl-2-thienyl)-2,1,3-benzothiadiazole (DH-TBTCl2). [] Subsequent Suzuki polycondensation of DH-TBTCl2 with a carbazole comonomer yielded PCDTBT, highlighting the potential of combining direct arylation with Suzuki polycondensation for efficient P3HT synthesis. []
Q3: How does the reactivity of 2-chloro-3-hexylthiophene compare to that of chlorinated oligothiophenes in nickel-catalyzed polymerization?
A3: Interestingly, 2-chloro-3-hexylthiophene shows significantly lower reactivity compared to chlorinated oligothiophenes like chlorobithiophene, terthiophene, and quaterthiophene in nickel-catalyzed polymerization. [] While the larger oligothiophenes undergo efficient polymerization with NiCl2(PPh3)2, leading to high molecular weight polythiophenes, 2-chloro-3-hexylthiophene shows minimal polymerization under similar conditions. [] This difference in reactivity highlights the impact of the conjugated system size on the polymerization efficacy and suggests that longer conjugated systems may be more favorable for efficient polymerization with this specific catalyst.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)









